molecular formula C11H18ClN3 B13640195 4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine

4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine

Cat. No.: B13640195
M. Wt: 227.73 g/mol
InChI Key: DAWAYCITVZRWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro group, an ethylcyclohexyl group, and an amine group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethylcyclohexyl Group: The ethylcyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylcyclohexane and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine
  • 4-Chloro-1-(4-isopropylcyclohexyl)-1h-pyrazol-3-amine
  • 4-Chloro-1-(4-tert-butylcyclohexyl)-1h-pyrazol-3-amine

Uniqueness

4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylcyclohexyl group, in particular, may influence its lipophilicity and membrane permeability, affecting its overall activity and applications.

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

4-chloro-1-(4-ethylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H18ClN3/c1-2-8-3-5-9(6-4-8)15-7-10(12)11(13)14-15/h7-9H,2-6H2,1H3,(H2,13,14)

InChI Key

DAWAYCITVZRWQB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)N2C=C(C(=N2)N)Cl

Origin of Product

United States

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